5-Nitro-2-phenyl-1H-indene-1,3(2H)-dione
Description
Properties
CAS No. |
2535-52-6 |
|---|---|
Molecular Formula |
C15H9NO4 |
Molecular Weight |
267.24 g/mol |
IUPAC Name |
5-nitro-2-phenylindene-1,3-dione |
InChI |
InChI=1S/C15H9NO4/c17-14-11-7-6-10(16(19)20)8-12(11)15(18)13(14)9-4-2-1-3-5-9/h1-8,13H |
InChI Key |
VZHBATYTBJNLEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Core Synthetic Strategies
Two-Step Synthesis via Phthalate Precursors
A widely adopted method involves the condensation of dialkyl phthalates with phenylacetic acid derivatives, followed by nitration. Key steps include:
- Formation of 2-Phenyl-1H-indene-1,3(2H)-dione :
- Nitration :
Table 1: Comparative Nitration Conditions
| Nitration Method | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| Traditional HNO₃/H₂SO₄ | 0–30 | 4–6 | 65 | 90 | |
| Microreactor (Continuous) | 35–45 | 0.5–1 | 78 | 95 | |
| N₂O₅/CH₂Cl₂ | 40 | 4 | 82 | 98 |
One-Pot Multi-Component Reactions
Recent advancements employ tandem Knoevenagel-Michael-cyclization sequences:
- Reactants : 1,3-Indanedione, benzaldehyde derivatives, and nitroacetylene equivalents.
- Catalyst : LiClO₄ or piperidine in ethanol.
- Conditions : Reflux (80°C) for 3–6 hours.
- Yield : 70–90% with regioselective nitro group incorporation.
Key Advantages:
Industrial-Scale Production Techniques
Continuous Flow Microreactors
Patents highlight microreactor systems for enhanced safety and yield:
Mechanistic Insights and Byproduct Analysis
Nitration Regioselectivity
The nitro group preferentially occupies the para position relative to the ketone due to:
Common Byproducts and Mitigation
- Dinitro Derivatives : Formed at >40°C; controlled by maintaining low temperatures.
- Oxidation Products : Minimized using non-polar solvents (toluene, DCM).
Table 2: Byproduct Distribution Under Varying Conditions
| Condition | Dinitro Byproduct (%) | Oxidized Byproduct (%) |
|---|---|---|
| HNO₃/H₂SO₄, 30°C | 15 | 5 |
| Microreactor, 40°C | 3 | <1 |
| N₂O₅/CH₂Cl₂, 40°C | 2 | 0 |
Advanced Purification and Characterization
Recrystallization Protocols
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-phenyl-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in acidic medium.
Substitution: Halogenating agents, sulfonating agents, or other electrophiles in the presence of a catalyst.
Major Products Formed
Reduction: 5-Amino-2-phenyl-1H-indene-1,3(2H)-dione.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Nitro-2-phenyl-1H-indene-1,3(2H)-dione depends on its specific application. For example, in biological systems, the compound may exert its effects by interacting with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of indene-dione derivatives arises from variations in substituents. Below is a comparative analysis of 5-Nitro-2-phenyl-1H-indene-1,3(2H)-dione with key analogs:
Structural Comparison
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